5-chloro-N-(p-tolyl)thiophene-2-carboxamide
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Description
5-chloro-N-(p-tolyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . The compound has a molecular weight of 146.59 and its empirical formula is C5H3ClOS .
Scientific Research Applications
Synthesis and Structural Analysis
The compound 5-chloro-N-(p-tolyl)thiophene-2-carboxamide is closely related to various synthesized thiophene derivatives that have been characterized through crystallography and X-ray diffraction methods to determine their molecular structure and bonding interactions. For instance, related compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been synthesized and their crystal structures elucidated, highlighting the significance of such analyses in understanding the physical and chemical properties of thiophene derivatives (Vasu et al., 2004).
Anticancer Activity
Thiophene derivatives, including those structurally similar to 5-chloro-N-(p-tolyl)thiophene-2-carboxamide, have demonstrated potential anticancer properties. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have shown inhibitory activity against various cell lines, indicating the potential for these compounds in cancer treatment research (Atta & Abdel‐Latif, 2021).
Antimycobacterial Applications
Novel thiophene carboxamide derivatives have been designed and synthesized for their antimycobacterial activity. Research into 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, for instance, has yielded compounds with promising antitubercular agents, showing significant activity against Mycobacterium tuberculosis with low cytotoxicity profiles (Marvadi et al., 2020).
Antimicrobial Properties
The synthesis of thiophene tethered pyrazoles has been investigated for their preliminary antimicrobial evaluation. Some compounds in this series have exhibited excellent activity by inhibiting spore germination of various pathogens, indicating the potential for thiophene derivatives in antimicrobial applications (Prabhudeva et al., 2019).
Molecular Docking Studies
Thiophene carboxamides have been subject to molecular docking studies to understand their interaction with biological targets. For example, the interaction of thiophene-2-carboxamides with lung cancer proteins has been studied, highlighting the approach of using thiophene derivatives in the development of targeted cancer therapies (Cakmak et al., 2022).
properties
IUPAC Name |
5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-8-2-4-9(5-3-8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKXRWQIFBTCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide |
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